molecular formula C12H13NS B1454761 2-(4-(Thiophen-2-yl)phenyl)ethanamine CAS No. 910400-56-5

2-(4-(Thiophen-2-yl)phenyl)ethanamine

Cat. No.: B1454761
CAS No.: 910400-56-5
M. Wt: 203.31 g/mol
InChI Key: BRZJABBSTAATJR-UHFFFAOYSA-N
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Description

2-(4-(Thiophen-2-yl)phenyl)ethanamine is an aromatic amine that features a thiophene ring attached to a phenyl ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Thiophen-2-yl)phenyl)ethanamine can be achieved through several methods. One common approach involves the condensation of thiophen-2-ylmethanamine with an aromatic aldehyde, such as terephthalaldehyde, under acidic conditions to form the corresponding Schiff base, which is then reduced to yield the desired amine . Another method involves the microwave-induced condensation of thiophen-2-ylmethanamine with iminodiacetic acid to form piperazine-2,6-dione derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Thiophen-2-yl)phenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiophene and phenyl derivatives.

Scientific Research Applications

2-(4-(Thiophen-2-yl)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Thiophen-2-yl)phenyl)ethanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)ethanamine: An aromatic amine with a similar structure but lacking the phenyl ring.

    Thiophen-2-ylmethanamine: Another related compound with a thiophene ring attached to a methanamine group.

Uniqueness

2-(4-(Thiophen-2-yl)phenyl)ethanamine is unique due to the presence of both thiophene and phenyl rings, which confer distinct electronic and steric properties. This dual aromatic system enhances its potential for diverse chemical reactions and applications in various fields.

Properties

IUPAC Name

2-(4-thiophen-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZJABBSTAATJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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